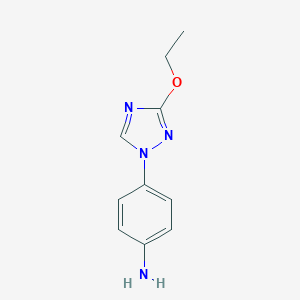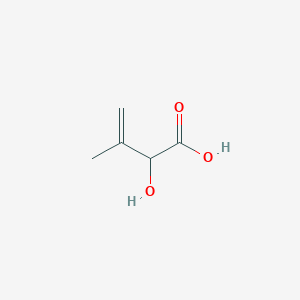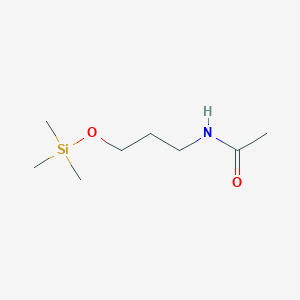
1-甲基-5-(三丁基锡基)-1H-咪唑
概述
描述
1-Methyl-5-(tributylstannyl)-1H-imidazole is a chemical compound with the molecular formula C16H32N2Sn. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. The compound is characterized by the presence of a tributylstannyl group attached to the imidazole ring, which imparts unique chemical properties and reactivity.
科学研究应用
1-Methyl-5-(tributylstannyl)-1H-imidazole has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of new drugs and therapeutic agents, especially those targeting specific enzymes or receptors.
Industry: Applied in the production of specialty chemicals and materials, including polymers and advanced materials.
安全和危害
This compound is classified as acutely toxic if swallowed, harmful in contact with skin, and causes skin and eye irritation. It may damage fertility or the unborn child and causes damage to organs through prolonged or repeated exposure . It is also very toxic to aquatic life with long-lasting effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-5-(tributylstannyl)-1H-imidazole typically involves the stannylation of 1-methylimidazole. One common method is the reaction of 1-methylimidazole with tributyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation of the stannyl group. The reaction conditions often include refluxing the mixture in an appropriate solvent like tetrahydrofuran (THF) or toluene .
Industrial Production Methods
While specific industrial production methods for 1-Methyl-5-(tributylstannyl)-1H-imidazole are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety.
化学反应分析
Types of Reactions
1-Methyl-5-(tributylstannyl)-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halogens, organolithium compounds, and Grignard reagents.
Oxidation Reactions: The compound can be oxidized to form stannic derivatives. Oxidizing agents such as hydrogen peroxide or peracids are typically used.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Stille coupling, where the stannyl group reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like bromine, iodine, or organolithium compounds in solvents like THF or diethyl ether.
Oxidation: Hydrogen peroxide or peracids in solvents like acetic acid or dichloromethane.
Coupling Reactions: Palladium catalysts, organic halides, and solvents like toluene or DMF.
Major Products
Substitution Reactions: Products include various substituted imidazoles depending on the nucleophile used.
Oxidation Reactions: Products include stannic derivatives and oxidized imidazole compounds.
Coupling Reactions: Products include biaryl compounds and other coupled products.
作用机制
The mechanism of action of 1-Methyl-5-(tributylstannyl)-1H-imidazole is primarily based on its ability to participate in various chemical reactions. The tributylstannyl group acts as a leaving group in substitution reactions, facilitating the introduction of other functional groups. In coupling reactions, the stannyl group interacts with palladium catalysts to form carbon-carbon bonds. The imidazole ring can also interact with biological targets, such as enzymes or receptors, through hydrogen bonding and π-π interactions.
相似化合物的比较
Similar Compounds
- N-Methyl-4-(tributylstannyl)imidazole
- 5-Bromo-1-methyl-1H-imidazole
- 4-Bromo-1-methyl-1H-imidazole
- 1-Methylpyrazole
- 2-(Tributylstannyl)pyrimidine
Uniqueness
1-Methyl-5-(tributylstannyl)-1H-imidazole is unique due to the specific positioning of the tributylstannyl group on the imidazole ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it offers distinct advantages in certain synthetic applications, particularly in the formation of carbon-carbon bonds through coupling reactions .
属性
IUPAC Name |
tributyl-(3-methylimidazol-4-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N2.3C4H9.Sn/c1-6-3-2-5-4-6;3*1-3-4-2;/h2,4H,1H3;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYWKJKAIAEDQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=CN1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32N2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90448235 | |
| Record name | 1-Methyl-5-(tributylstannyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90448235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147716-03-8 | |
| Record name | 1-Methyl-5-(tributylstannyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90448235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-5-(tri-n-butylstannyl)imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
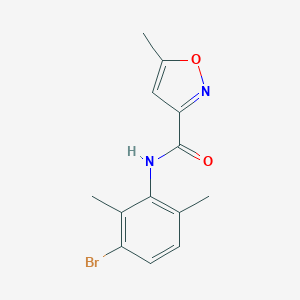

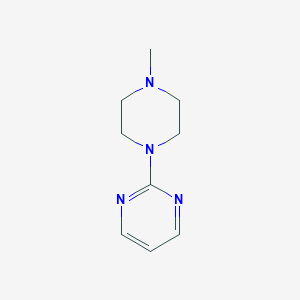

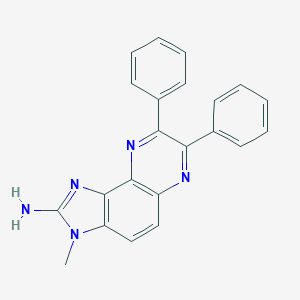
![6-Methoxybenzo[d]isoxazol-3-amine](/img/structure/B115582.png)
